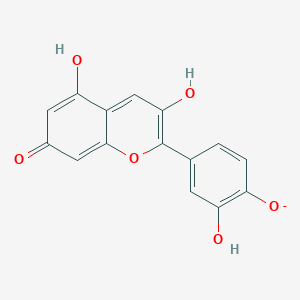

Cyanidin(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9O6- |

|---|---|

Molecular Weight |

285.23 g/mol |

IUPAC Name |

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-hydroxyphenolate |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,17-20H/p-1 |

InChI Key |

NIPNPECHKPMAOO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O)O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cyanidin

General Phenylpropanoid and Flavonoid Pathway Involvement

The biosynthesis of cyanidin (B77932) originates from the phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the aromatic amino acid L-phenylalanine. bioone.orgmdpi.com The pathway begins when the enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid. ontosight.aifrontiersin.org Subsequent hydroxylations and ligation with Coenzyme A, catalyzed by Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL) respectively, yield p-coumaroyl-CoA, a key precursor molecule that stands at the entry point to the flavonoid-specific branch. mdpi.comresearchgate.net

The flavonoid pathway commences when Chalcone (B49325) Synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. wikipedia.orgmdpi.com This chalcone is then rapidly isomerized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756), naringenin. wikipedia.orgontosight.ai Naringenin is a critical branch-point intermediate from which various classes of flavonoids, including the precursors to cyanidin, are derived. mdpi.com The conversion of naringenin to cyanidin requires a series of hydroxylation and reduction steps that modify its basic flavonoid skeleton. wikipedia.org

Key Enzymatic Steps and Structural Genes in Cyanidin Biosynthesis

The conversion of the flavanone naringenin to cyanidin is orchestrated by a sequence of five key enzymes. Each enzyme is encoded by a specific structural gene and catalyzes a precise modification of the flavonoid molecule.

Chalcone Synthase (CHS) is the first and often rate-limiting enzyme in the flavonoid biosynthetic pathway. researchgate.net It catalyzes the sequential condensation of three acetate (B1210297) units from malonyl-CoA with one molecule of p-coumaroyl-CoA, derived from the phenylpropanoid pathway. wikipedia.orgmdpi.com This reaction forms the characteristic C6-C3-C6 backbone of flavonoids, resulting in the production of naringenin chalcone. wikipedia.orgontosight.ai

Immediately following its synthesis, the unstable naringenin chalcone is acted upon by Chalcone Isomerase (CHI). ontosight.airesearchgate.net CHI catalyzes the stereospecific intramolecular cyclization of the chalcone to form the flavanone (2S)-naringenin. wikipedia.orgontosight.ai This step establishes the heterocyclic C-ring of the flavonoid skeleton, a foundational structure for subsequent enzymatic modifications leading to cyanidin.

Flavanone 3-Hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of the C-ring of naringenin. ontosight.aimdpi.com This hydroxylation converts the flavanone naringenin into the corresponding dihydroflavonol, dihydrokaempferol (B1209521) (DHK). ontosight.aimdpi.com Dihydroflavonols are crucial intermediates and represent a key branch point in the flavonoid pathway, serving as precursors for both flavonols and anthocyanidins. mdpi.com

The hydroxylation pattern of the B-ring is a primary determinant of anthocyanidin color. Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase, is the key enzyme that dictates the path towards cyanidin. mdpi.comresearchgate.net F3'H introduces a hydroxyl group at the 3'-position of the B-ring of either naringenin or dihydrokaempferol (DHK). mdpi.comresearchgate.net When F3'H acts on DHK, it converts it to dihydroquercetin (DHQ). mdpi.commdpi.com This 3',4'-hydroxylation pattern on the B-ring is the structural signature that ultimately leads to cyanidin. mdpi.com

Dihydroflavonol 4-Reductase (DFR) is an NADPH-dependent enzyme that catalyzes the stereospecific reduction of the C4-keto group of dihydroflavonols to produce colorless flavan-3,4-diols, also known as leucoanthocyanidins. ontosight.aimdpi.com Specifically, DFR converts dihydroquercetin (DHQ) into leucocyanidin (B1674801). ontosight.aimdpi.com The substrate specificity of DFR can be a critical control point in determining the type of anthocyanin produced in a plant. biotech-asia.org In cyanidin-producing plants, DFR efficiently reduces DHQ. frontiersin.org

The final step in the formation of the cyanidin aglycone is catalyzed by Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX). ontosight.aimdpi.com ANS is a non-heme, 2-oxoglutarate-dependent dioxygenase that converts the colorless leucocyanidin into the colored cyanidin cation. frontiersin.orgmdpi.com This reaction involves the oxidation of the C-ring, which creates the conjugated system responsible for the pigment's characteristic reddish-purple color. wikipedia.org The resulting cyanidin is unstable under physiological conditions and is typically rapidly stabilized by glycosylation. biotech-asia.org

Data Tables

Table 1: Key Enzymes in Cyanidin Biosynthesis

| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Lyase | L-phenylalanine | Cinnamic acid |

| Cinnamate-4-Hydroxylase | C4H | Monooxygenase | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Ligase | p-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Polyketide Synthase | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Isomerase | Naringenin Chalcone | Naringenin |

| Flavanone 3-Hydroxylase | F3H | Dioxygenase | Naringenin | Dihydrokaempferol (DHK) |

| Flavonoid 3'-Hydroxylase | F3'H | Monooxygenase | Dihydrokaempferol (DHK) | Dihydroquercetin (DHQ) |

| Dihydroflavonol 4-Reductase | DFR | Reductase | Dihydroquercetin (DHQ) | Leucocyanidin |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Coumarate:CoA Ligase |

| 4-Coumaroyl-CoA |

| Anthocyanidin Synthase |

| Chalcone Isomerase |

| Chalcone Synthase |

| Cinnamate-4-Hydroxylase |

| Cinnamic acid |

| Coenzyme A |

| Cyanidin |

| Dihydroflavonol 4-Reductase |

| Dihydrokaempferol |

| Dihydroquercetin |

| Flavanone 3-Hydroxylase |

| Flavonoid 3'-Hydroxylase |

| L-phenylalanine |

| Leucocyanidin |

| Malonyl-CoA |

| Naringenin |

| Naringenin chalcone |

| p-Coumaric acid |

Glucosyltransferases (GTs) and Acyltransferases (ATs)

The stability and diversity of cyanidin in plants are significantly enhanced by glycosylation and acylation, processes catalyzed by glucosyltransferases (GTs) and acyltransferases (ATs), respectively.

Glucosyltransferases (GTs) are responsible for attaching sugar moieties, such as glucose, galactose, rhamnose, and xylose, to the cyanidin aglycone. frontiersin.org This glycosylation step is crucial as it increases the solubility and stability of the anthocyanin molecule. frontiersin.org A key enzyme in this process is UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UA3GT), which catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of cyanidin. nih.gov This initial glycosylation is often a prerequisite for further modifications. nih.gov For instance, in some plants, after the initial 3-O-glucosylation, other GTs can add more sugar units to the molecule. In carnation and delphinium, a novel acyl-glucose–dependent glucosyltransferase (AA5GT) has been identified, which transfers a glucose moiety to the 5-position of cyanidin 3-glucoside. nih.gov This indicates that the glycosylation pattern can be complex and species-specific.

Acyltransferases (ATs) further modify the glycosylated cyanidin by adding acyl groups, such as coumaroyl, caffeoyl, feruloyl, or sinapoyl groups, to the sugar moieties. researchgate.net This acylation enhances the stability of the anthocyanin, particularly its color, in the vacuole. There are two main classes of ATs involved in anthocyanin biosynthesis: those that use acyl-CoA as the acyl donor (BAHD family) and those that use acyl-glucose as the donor (serine carboxypeptidase-like, or SCPL, family). researchgate.net For example, in carrot, DcSCPL1 and DcSAT1 are involved in the synthesis of acylated cyanidin derivatives. researchgate.net The specific ATs present in a plant determine the final structure and color of the accumulated cyanidin-based anthocyanins. researchgate.net

Table 1: Key Glucosyltransferases and Acyltransferases in Cyanidin Modification

| Enzyme Class | Enzyme Name | Function | Plant Species |

| Glucosyltransferases (GTs) | UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UA3GT) | Adds glucose to the 3-position of cyanidin. nih.gov | Maize, Freesia hybrida frontiersin.orgnih.gov |

| Acyl-glucose–dependent glucosyltransferase (AA5GT) | Adds glucose to the 5-position of cyanidin 3-glucoside. nih.gov | Carnation, Delphinium nih.gov | |

| Anthocyanin 3-O-glucoside: 2′′-O-xylosyltransferase (UGT79B1) | Adds xylose to the 2''-position of the glucose on cyanidin 3-O-glucoside. nih.gov | Arabidopsis thaliana nih.gov | |

| Acyltransferases (ATs) | Serine carboxypeptidase-like acyltransferases (SCPL-AATs) | Transfer acyl groups from acyl-glucose to anthocyanins. researchgate.net | Carrot, Delphinium researchgate.net |

| BAHD family acyltransferases | Transfer acyl groups from acyl-CoA to anthocyanins. researchgate.net | General in plants researchgate.net |

Methyltransferases (MTs)

Methylation is another important modification step in the biosynthesis of some anthocyanins, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). oup.com These enzymes transfer a methyl group from SAM to the hydroxyl groups on the B-ring of the cyanidin molecule. mdpi.com While cyanidin itself is not methylated, its derivatives can be. For example, the methylation of cyanidin can lead to the formation of peonidin. mdpi.com

In grapevine, an anthocyanin O-methyltransferase (AOMT) has been characterized that can methylate both anthocyanins and flavonols. oup.com This enzyme shows activity with cyanidin 3-O-glucoside, indicating that methylation can occur after glycosylation. oup.com The expression of these MTs is often developmentally regulated and tissue-specific, contributing to the specific anthocyanin profiles observed in different plant organs. oup.com Research in Cordyceps cicadae has also identified an O-methyltransferase, CcOMT9, which plays a role in the cyanidin biosynthesis pathway by affecting phenylalanine metabolism. frontiersin.org

Genetic Regulation of Cyanidin Biosynthesis

The biosynthesis of cyanidin is intricately regulated at the genetic level, primarily through the action of transcription factors that control the expression of the structural genes involved in the pathway.

Transcription Factors (e.g., R2R3-MYB, bHLH, NAC)

The coordinated expression of anthocyanin biosynthetic genes is largely controlled by a protein complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. frontiersin.orgnih.gov

R2R3-MYB proteins are key determinants of the spatial and temporal patterns of anthocyanin production. frontiersin.org They act as transcriptional activators or repressors of the structural genes. nih.gov For instance, in grapevine, specific R2R3-MYB transcription factors regulate anthocyanin biosynthesis in vegetative tissues. frontiersin.org In zinnia, ZeMYB9 has been shown to activate the expression of the flavonoid 3′-hydroxylase (F3′H) gene, thereby promoting cyanidin synthesis. frontiersin.org The simultaneous expression of the R2R3-MYB AmRosea1 and the bHLH AmDelila from snapdragon in orange carrots was sufficient to activate the anthocyanin pathway and lead to cyanidin accumulation. researchgate.net

bHLH proteins act as co-regulators with R2R3-MYB proteins. ashs.org The interaction between MYB and bHLH factors is often necessary for the activation of target gene promoters. mdpi.com In strawberry, 47 bHLH transcription factors were found to be differentially expressed and associated with anthocyanin biosynthesis. nih.gov

NAC transcription factors have also been implicated in the regulation of anthocyanin biosynthesis. frontiersin.org In a study on pink-flowered strawberries, 41 NAC family members were identified as being differentially expressed and potentially involved in regulating the pathway. nih.govresearchgate.net

Other transcription factor families, such as WRKY, MADS-box, bZIP, and SPL, have also been identified as playing roles in the regulation of anthocyanin biosynthesis in various plants. mdpi.com

Gene Expression Patterns and Correlation with Cyanidin Accumulation

A strong correlation often exists between the expression levels of key structural genes and the accumulation of cyanidin. In many plant species, the transcript abundance of genes such as chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) is significantly higher in tissues that accumulate cyanidin.

For example, in purple carrot cultivars, the expression levels of PAL3/PAL4, CA4H1, 4CL1, CHS1, F3H1, F3′H1, DFR1, and LDOX1/LDOX2 were significantly higher in the taproots compared to non-purple cultivars, which correlated with anthocyanin accumulation. nih.gov Similarly, in 'Red Zaosu' pears, the expression profiles of critical anthocyanin biosynthetic genes were consistent with the changes in anthocyanin content during fruit development. mdpi.com The decreased expression of PbDFR, PbANS, and the transcription factor PbMYB10 was linked to the loss of red color in a green mutant. mdpi.com In pink-flowered strawberries, the expression patterns of FpDFR and FpANS genes corresponded to the accumulation of cyanidin. nih.govresearchgate.net

Molecular Mechanisms of Gene Regulation (e.g., promoter analysis, mRNA methylation)

The regulation of cyanidin biosynthesis genes involves complex molecular mechanisms.

Promoter Analysis: The promoters of anthocyanin biosynthetic genes contain specific cis-regulatory elements that are recognized and bound by transcription factors like R2R3-MYBs. consensus.app The interaction of these transcription factors with the promoter regions initiates or represses the transcription of the structural genes. consensus.app Analysis of these promoter regions helps to understand how different transcription factors exert their control over the pathway.

mRNA Methylation: Emerging evidence suggests that epigenetic modifications, such as mRNA methylation, can also regulate gene expression post-transcriptionally. nih.gov N6-methyladenosine (m6A) is a prevalent mRNA modification that can influence mRNA processing, export, stability, and translation. nih.gov In Cordyceps cicadae, the methyltransferase CcOMT9, which is implicated in cyanidin biosynthesis, is also suggested to be involved in mRNA methylation, hinting at a potential link between epigenetic regulation and cyanidin production. frontiersin.org DNA methylation, another epigenetic mechanism, can also lead to gene silencing by altering chromatin structure and preventing the binding of transcription factors. nih.gov The interplay between DNA methylation, miRNA, and mRNA expression presents a complex regulatory network that can influence cyanidin biosynthesis. cd-genomics.com

Biosynthesis in Diverse Biological Systems

Cyanidin biosynthesis is not limited to higher plants; it has also been observed in other organisms, including fungi.

While the pathway is well-characterized in plants like fruits, vegetables, and flowers, the discovery of cyanidin production in fungi suggests a broader distribution of this metabolic capability. In the fungus Aspergillus sydowii H-1, a novel anthocyanin synthesis pathway was identified that produces several anthocyanins, including cyanidin 3-O-glucoside. frontiersin.orgnih.gov This fungal pathway appears to differ from the one in plants. frontiersin.org More recently, a new cyanidin biosynthesis pathway was also discovered in the fungus Cordyceps cicadae, where the genes CcDFR and CcOMT9 were identified as key regulatory components. frontiersin.org These findings open up new avenues for exploring the evolution and diversification of cyanidin biosynthesis across different biological kingdoms.

Plant Systems

Cyanidin and its derivatives are responsible for many of the red, purple, and blue hues found in the leaves, flowers, and fruits of numerous plant species. The genetic and biochemical regulation of its synthesis varies between species, leading to distinct coloration patterns and metabolic profiles.

Phoebe bournei In the Chinese specialty tree Phoebe bournei, known for the vibrant color of its leaves, cyanidin-3-O-glucoside (Cya-3-O-glu) has been identified as the characteristic metabolite responsible for the red coloration. mdpi.comresearchgate.netresearchgate.net Metabolomic studies of red leaves at various developmental stages revealed high levels of Cya-3-O-glu, particularly in the early S1 stage. mdpi.comresearchgate.net Transcriptome analysis identified 94 structural genes involved in anthocyanin biosynthesis. mdpi.comresearchgate.net The expression of the flavanone 3'-hydroxylase gene (PbF3'H) was found to be significantly correlated with the concentration of Cya-3-O-glu. mdpi.comresearchgate.net Furthermore, two transcription factors, PbbHLH1 and PbbHLH2, were identified as key regulators of the pathway, with their overexpression in tobacco triggering anthocyanin accumulation. mdpi.comresearchgate.net

Zinnia elegans Zinnia elegans, a popular ornamental plant, displays a wide range of flower colors, with cyanidin-based anthocyanins being the primary pigments in red and purple cultivars. researchgate.netfrontiersin.org The main cyanidin derivatives identified include cyanidin 3-O-(6''-acetyl) glucoside-5-O-glucoside (Cy3AG5G) and cyanidin 3-O-(6''-acetyl)glucoside (Cy3AG). nih.gov The metabolic flux towards cyanidin synthesis is largely controlled by the enzyme flavonoid 3'-hydroxylase (F3'H), which converts dihydrokaempferol to dihydroquercetin. frontiersin.orgnih.gov The expression level of the ZeF3'H gene is significantly higher in purple and red cultivars compared to those with pink and coral flowers, indicating its crucial role in cyanidin accumulation. researchgate.netnih.gov A R2R3-MYB transcription factor, ZeMYB9, has been shown to positively regulate cyanidin synthesis by directly activating the expression of the ZeF3'H gene. nih.gov

Passiflora (Passion Fruit) In the purple-skinned passion fruit (Passiflora edulis), cyanidin derivatives are the main components responsible for the peel's color. acs.org The total anthocyanin content in the skin of purple cultivars is over 1000 times higher than in yellow cultivars. acs.org Among the 25 anthocyanin metabolites detected, cyanidin 3-O-glucoside and its malonylated form are the most abundant. acs.org The biosynthesis is regulated at the transcriptional level, with the R2R3-MYB transcription factor PeMYB114 acting as a key activator. acs.org This factor significantly upregulates the expression of late anthocyanin biosynthesis genes, such as dihydroflavonol 4-reductase (DFR), which is a pivotal enzyme in the pathway. acs.org In a broader study of five Passiflora species, 14 different anthocyanins were identified, with the color variations attributed to different ratios of pelargonidin (B1210327), delphinidin (B77816), and cyanidin derivatives. mdpi.comresearchgate.net The expression of F3'H, F3'5'H, and DFR genes correlates strongly with the specific anthocyanin profiles in each species. mdpi.com

Rapeseed (Brassica napus) The color of rapeseed petals is linked to cyanidin biosynthesis. mdpi.com In a red-flowered line, metabolomics analysis revealed 26 cyanidin derivatives. mdpi.com The fading of petal color after flowering is associated with the degradation of these anthocyanins and the downregulation of biosynthetic genes. mdpi.com Conversely, under high light stress, rapeseed seedlings change color from green to purple due to a significant increase in anthocyanin content, with cyanidin glucosides increasing 9.6-fold. nih.gov This response involves the upregulation of key biosynthetic genes, including dihydroflavonol reductase (BnDFR) and anthocyanin synthase (BnANS), as well as regulatory transcription factors like BnPAP2 (MYB-type) and BnGL3 (bHLH-type). nih.gov In black-seeded rapeseed, the flavonoid pathway, which produces proanthocyanidins (B150500) like cyanidin, is responsible for seed coat pigmentation. nih.gov

Carrot (Daucus carota) Purple carrots are a rich source of cyanidin-based anthocyanins, which are valued as natural food colorants. encyclopedia.pub The taproots of purple varieties predominantly contain five major cyanidin glycosides, with cyanidin 3-xylosyl(feruloylglucosyl)galactoside often being the most abundant. mdpi.comnih.gov The acylation of these compounds with acids like sinapic and ferulic acid enhances their stability. encyclopedia.pubplos.org The genetic control of the pathway has been extensively studied, with several key structural and regulatory genes identified. mdpi.com For instance, the knockout of the flavanone 3-hydroxylase gene (DcF3H1) leads to a loss of color. mdpi.com A specific glucosyltransferase, DcUSAGT1, is involved in the acylation process by producing 1-O-sinapoylglucose, which acts as an acyl donor. plos.org The entire pathway is inactive in orange carrots but can be switched on by the simultaneous expression of two transcription factors, demonstrating that while the necessary biosynthetic genes are present, they lack suitable activators. nih.gov Regulatory genes such as DcMYB6 and DcMYB7 have been identified as crucial for anthocyanin accumulation in purple carrot tissues. mdpi.com

Interactive Table: Key Genes and Metabolites in Plant Cyanidin Biosynthesis

| Organism | Key Genes/Transcription Factors | Function | Primary Cyanidin Metabolites |

|---|---|---|---|

| Phoebe bournei | PbF3'H, PbbHLH1, PbbHLH2 | Catalyzes a key step in the pathway (F3'H) and regulates gene expression (bHLH). mdpi.com | Cyanidin-3-O-glucoside (Cya-3-O-glu). mdpi.comresearchgate.net |

| Zinnia elegans | ZeF3'H, ZeMYB9 | Catalyzes the conversion to dihydroquercetin (F3'H) and activates its expression (MYB). nih.gov | Cyanidin 3-O-(6''-acetyl) glucoside-5-O-glucoside (Cy3AG5G), Cyanidin 3-O-(6''-acetyl)glucoside (Cy3AG). nih.gov |

| Passiflora | PeMYB114, DFR, F3'H | Activates late biosynthesis genes (MYB) which catalyze key reduction and hydroxylation steps. acs.orgmdpi.com | Cyanidin 3-O-glucoside, Cyanidin 3-O-(6-O-malonyl-beta-d-glucoside). acs.org |

| Rapeseed | BnDFR, BnANS, BnPAP2, BnGL3 | Catalyze late steps of the pathway (DFR, ANS) and regulate expression under stress (PAP2, GL3). nih.gov | Various cyanidin glucosides and derivatives. mdpi.comnih.gov |

| Carrot | DcF3H1, DcUSAGT1, DcMYB6, DcMYB7 | Catalyze hydroxylation (F3H1), acylation (USAGT1), and regulate the pathway (MYB). mdpi.complos.orgmdpi.com | Five major cyanidin glycosides, including acylated forms like cyanidin 3-xylosyl(feruloylglucosyl)galactoside. mdpi.comnih.gov |

Fungal Systems

Historically, anthocyanins were thought to be exclusive to plants. However, recent discoveries have identified novel biosynthesis pathways in fungi, demonstrating their capacity to produce these complex pigments.

Cordyceps cicadae The traditional medicinal fungus Cordyceps cicadae has been found to produce cyanidin, specifically in the stable form of cyanidin-3-O-glucoside (C3G). frontiersin.orgnih.govnih.gov Research has revealed a distinct anthocyanin biosynthesis pathway in this fungus, identifying two key genes with opposing regulatory functions. frontiersin.orgnih.gov The gene CcDFR, homologous to the plant dihydroflavonol-4-reductase, is a crucial regulatory gene in the biosynthesis pathway; its deletion leads to a reduction in C3G content and suppresses other biosynthesis genes. frontiersin.orgnih.govnih.gov In contrast, the deletion of another gene, CcOMT9, results in an increase in C3G production. frontiersin.orgnih.govnih.gov This gene appears to regulate the pathway by affecting the metabolism of phenylalanine, the initial precursor for cyanidin synthesis. nih.gov This discovery of a functional cyanidin pathway in C. cicadae opens avenues for the industrial production of this valuable compound through fungal fermentation. frontiersin.orgnih.gov

Aspergillus sydowii A novel anthocyanin synthesis pathway was also discovered in the fungus Aspergillus sydowii H-1, which produces a purple pigment during fermentation. frontiersin.orgnih.govnih.gov Through a combination of transcriptomics and metabolomics, researchers identified 31 genes involved in directing cyanidin production. frontiersin.orgnih.govresearchgate.net Among these, key enzyme-encoding genes like chalcone synthase (CHS) and cinnamate-4-hydroxylase (C4H) were identified, with their closest homologs found in plants. researchgate.net Metabolomic analysis confirmed the presence of five different anthocyanins, including cyanidin 3-O-glucoside. frontiersin.orgnih.govresearchgate.net The study of gene expression at different fermentation stages helped to map out the putative pathway, which includes both the phenylpropanoid and flavonoid biosynthesis steps, similar to the plant pathway. researchgate.net

Interactive Table: Key Genes and Metabolites in Fungal Cyanidin Biosynthesis

| Organism | Key Genes/Transcription Factors | Function | Primary Cyanidin Metabolites |

|---|---|---|---|

| Cordyceps cicadae | CcDFR, CcOMT9 | Key positive regulator of the pathway (CcDFR); negative regulator affecting phenylalanine metabolism (CcOMT9). frontiersin.orgnih.gov | Cyanidin-3-O-glucoside (C3G). frontiersin.orgnih.gov |

| Aspergillus sydowii | CHS, C4H, and 29 other related genes | Catalyze initial steps (CHS, C4H) and subsequent stages of the anthocyanin pathway. researchgate.net | Five anthocyanins, including cyanidin derivatives. frontiersin.orgresearchgate.net |

Cyanidin Derivatives and Structural Modifications in Research

Common Glycosidic Derivatives

Glycosylation, the attachment of sugar moieties to the cyanidin (B77932) core, is the most common modification. The type and position of the sugar can dramatically alter the compound's characteristics.

Cyanidin 3-O-glucoside (C3G), also known as kuromanin, is one of the most abundant and widely studied anthocyanins. researchgate.netnih.gov It is a water-soluble flavonoid found in a variety of pigmented fruits, vegetables, and legumes. mdpi.comfrontiersin.org Research into C3G is extensive, covering its potential health benefits and its role as a natural colorant. mdpi.com Studies have shown that C3G exhibits potent antioxidant and anti-inflammatory properties. nih.govfrontiersin.org For instance, it has been demonstrated to protect pancreatic β-cells from oxidative stress-induced apoptosis. nih.gov Research also indicates its potential in managing metabolic disorders by improving hyperglycemia and insulin (B600854) sensitivity in diabetic mice. mdpi.com Furthermore, C3G has been investigated for its ability to alleviate oxidative stress in pancreas islets under hyperglycemic conditions by activating mitophagy. rsc.org In the context of chronic diseases, C3G is noted for its capacity to modulate gut microbiota and ameliorate chronic inflammatory conditions. frontiersin.org It has shown efficacy in combating obesity by regulating lipid metabolism and enhancing energy homeostasis. nih.gov

Cyanidin 3-O-galactoside (Cy3Gal) is another prevalent anthocyanin, widely distributed in fruits like apples and berries, with chokeberries being a particularly rich source. nih.govnih.gov This compound is the subject of substantial research focusing on its biosynthesis, chemical stability, and physiological functions. nih.govdntb.gov.ua Like other anthocyanins, Cy3Gal possesses strong antioxidant properties. semanticscholar.org Its health effects have been investigated across various domains, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. nih.govdntb.gov.uasemanticscholar.org Notably, research has highlighted its potential role in brain health, with studies suggesting it can cross the blood-brain barrier, stimulate neurogenesis, improve neuron plasticity, and reduce neuronal damage. solabianutrition.com In comparative studies, Cy3Gal has demonstrated a higher brain protective effect against ischemia-induced cell death in rats compared to cyanidin 3-O-glucoside. mdpi.com

Cyanidin 3-O-rutinoside (C3R) is a naturally occurring anthocyanin found in sources such as blackberries, mulberries, and black raspberries. nih.govresearchgate.net Research has identified its potential anti-hyperlipidemic activity. nih.gov In vitro studies have shown that C3R can act as a mixed-type competitive inhibitor of pancreatic lipase (B570770) and can inhibit the formation of cholesterol micelles. nih.gov Furthermore, C3R has been found to reduce cholesterol uptake in Caco-2 cells and suppress the mRNA expression of the cholesterol transporter NPC1L1. nih.gov Animal studies have also demonstrated that C3R derived from Mori Fructus can significantly decrease serum lipid levels and attenuate diet-induced hepatic damage in mice. nih.gov The mechanisms for these effects appear to involve the modulation of gut microbiota and lipid metabolism pathways. nih.gov Research has also explored its role alongside cyanidin 3-glucoside in inhibiting the migration and invasion of human lung cancer cells. researchgate.net

Beyond the most common monosaccharides, cyanidin can be linked to a diverse array of sugars and sugar combinations, leading to a wide range of derivatives with unique properties.

Cyanidin-3-arabinoside (C3A): Isolated from blueberries, this compound has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. acs.orgnih.gov It exhibited a reversible mixed-pattern inhibition of PTP1B and was shown to promote glycogen (B147801) synthesis. acs.orgnih.gov Other research has shown C3A can effectively decrease mitochondrial reactive oxygen species accumulation and reverse dihydrotestosterone (B1667394) (DHT)-induced senescence in dermal papilla cells, suggesting its potential in addressing androgenetic alopecia. nih.gov

Cyanidin 3-(xylosyl)glucoside: Research has identified various forms of this derivative. For example, cyanidin 3-O-(2″-xylosyl)-glucoside from Siberian ginseng fruits was found to inhibit UVB-induced COX-2 expression. researchgate.net A novel and major pigment in the fruits of Sambucus canadensis was identified as cyanidin 3-O-[6-O-(E-p-coumaroyl-2-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside]-5-O-beta-D-glucopyranoside. nih.gov Black raspberries contain significant amounts of cyanidin 3-xylosylrutinoside, which, along with C3R, contributes significantly to their antioxidant capacity. researchgate.net

Cyanidin diglucoside: Cyanidin-3,5-diglucoside has been studied for its color stability and structural transformations in aqueous solutions. acs.org Research has also demonstrated the direct intestinal absorption of cyanidin-3,5-diglucoside in both rats and humans. acs.org Additionally, studies have constructed complexes of cyanidin-3-diglucoside-5-glucoside with rutin (B1680289) and metal ions to evaluate their combined antioxidant effects, finding that the molecular combination affects the antioxidant properties. nih.gov

Cyanidin malonylglucoside: Cyanidin 3-(6''-malonylglucoside) is found in foods such as blackberries, chicory, and passion fruit. foodb.ca Research has also characterized complex acylated forms, such as cyanidin 3-(6-acetylglucoside)-5-(3”-coumaryl-6”-malonylglucoside), from cinnamon bud leaves. jocpr.comjocpr.com Studies suggest that malonylated versions like Cy-malonyl-glucoside may demonstrate stronger anticancer activity than C3G. mdpi.com

Acylated Derivatives and Their Significance

Acylation, the addition of an acyl group (often from an organic acid) to the sugar moiety of an anthocyanin, is another critical structural modification. This process can occur naturally or be achieved through enzymatic or chemical synthesis. mdpi.com Acylation significantly enhances the stability of cyanidin glycosides. nih.govsemanticscholar.org The acyl group can stack onto the anthocyanin's core structure, a phenomenon known as intramolecular co-pigmentation, which protects the molecule from degradation by factors like heat, light, and pH changes. nih.govsemanticscholar.org

Research has shown that enzymatic acylation of C3G with fatty acids like octanoic acid can improve its thermostability, photostability, and lipophilicity. nih.govsemanticscholar.org This increased lipophilicity can be advantageous for applications in lipid-based systems. nih.gov Furthermore, acylation can enhance the antioxidant activity of the parent compound. researchgate.net For example, the enzymatic synthesis of five new acylated cyanidin derivatives using vinyl cinnamate (B1238496) as the acyl donor resulted in compounds with improved antioxidant activity and thermostability compared to C3G. researchgate.net These enhanced properties make acylated anthocyanins promising candidates for use as natural colorants and functional ingredients in the food industry, potentially for applications like intelligent packaging to monitor food freshness. nih.govsemanticscholar.org

Molecular Modifications and Their Impact on Research Context

The structural modification of the cyanidin molecule, whether through glycosylation or acylation, is a central theme in research. These modifications fundamentally alter the molecule's physicochemical properties, which in turn dictates its biological activity and potential applications.

The ortho-dihydroxyphenyl structure on the B-ring of the cyanidin aglycone is considered essential for many of its biological activities, including anti-inflammatory and anticarcinogenic effects. nih.gov The addition of sugar groups (glycosylation) generally modulates these activities, with aglycones often showing stronger effects than their glycoside counterparts in certain in vitro models. nih.gov

The type and position of the sugar moiety influence stability and bioavailability. For example, differences in stability have been noted between cyanidin 3-O-galactoside and cyanidin 3-O-glucoside. mdpi.com Acylation further builds on this by significantly enhancing stability against degradation. mdpi.com This increased stability is a key driver for research into creating novel acylated derivatives for industrial applications where resilience to processing and storage conditions is crucial. researchgate.net

Moreover, molecular modifications are being explored in fields beyond food science. For instance, the modification of cyanidin-based dyes by adding electron-withdrawing and donating groups has been investigated computationally to improve their performance as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net This research highlights how understanding the structure-function relationship of cyanidin and its derivatives can open up applications in diverse technological areas.

Interactive Data Table: Research Findings on Cyanidin Derivatives

| Compound | Key Research Finding | Potential Application/Significance |

| Cyanidin 3-O-Glucoside (C3G) | Exhibits antioxidant and anti-inflammatory properties; protects pancreatic β-cells; modulates gut microbiota. nih.govfrontiersin.orgnih.gov | Management of metabolic disorders, chronic inflammatory conditions. |

| Cyanidin 3-O-Galactoside (Cy3Gal) | Possesses neuroprotective effects; may cross the blood-brain barrier and reduce neuronal damage. semanticscholar.orgsolabianutrition.com | Brain health and cognitive function support. |

| Cyanidin 3-O-Rutinoside (C3R) | Inhibits pancreatic lipase and cholesterol absorption in vitro; lowers serum lipids in vivo. nih.govnih.gov | Management of hyperlipidemia. |

| Cyanidin-3-arabinoside (C3A) | Acts as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). acs.orgnih.gov | Type 2 diabetes research. |

| Acylated Cyanidin Derivatives | Show enhanced thermostability, photostability, lipophilicity, and antioxidant activity compared to non-acylated forms. nih.govresearchgate.net | Improved natural food colorants, functional ingredients, intelligent packaging. |

Influence of Hydroxyl Group Number and Position on Color Manifestation Mechanisms

The color of anthocyanins, including cyanidin, is significantly influenced by the number and position of hydroxyl (-OH) groups on their basic structure. An increase in the number of hydroxyl groups on the B-ring of the anthocyanidin molecule results in a bathochromic shift, meaning the absorption of light moves to longer wavelengths, leading to a more bluish color. nih.govthepharmajournal.comresearchgate.net Conversely, a decrease in the number of hydroxyl groups can shift the color towards red. youtube.com

Methylation of these hydroxyl groups, which involves replacing a hydrogen atom with a methyl group (-OCH3), has the opposite effect. Increased methylation on the B-ring leads to a hypsochromic shift, moving the absorption to shorter wavelengths and resulting in a redder hue. nih.govresearchgate.net

The stability of the cyanidin molecule is also affected by the hydroxylation pattern. The presence of ortho-positioned hydroxyl groups on the B-ring, as seen in cyanidin, can make the molecule more susceptible to oxidation, thereby reducing its stability compared to anthocyanidins with fewer or methylated hydroxyl groups in these positions. nih.gov

The pH of the surrounding environment plays a crucial role in the color expression of cyanidin. At a low pH (below 3), the flavylium (B80283) cation form is predominant, resulting in a red color. wikipedia.org As the pH increases to neutral (pH 7-8), the molecule undergoes structural transformations to the quinoidal base, which is violet. wikipedia.org At a high pH (above 11), a blue color is observed. wikipedia.org The presence and position of hydroxyl groups influence these pH-dependent color changes.

Table 1: Effect of B-Ring Substituents on Anthocyanidin Color

| Anthocyanidin | B-Ring Substitution Pattern | Resulting Color Shift |

| Pelargonidin (B1210327) | 4'-OH | Orange-Red |

| Cyanidin | 3',4'-diOH | Red-Magenta |

| Delphinidin (B77816) | 3',4',5'-triOH | Bluish-Purple |

| Peonidin | 3'-OCH₃, 4'-OH | Reddish |

| Malvidin | 3',5'-diOCH₃, 4'-OH | Purplish-Red |

Structural Features Affecting Metal Chelation Stability in Research Models

The ability of cyanidin and its derivatives to form stable complexes with metal ions, a process known as metal chelation, is a key area of research. This interaction can significantly impact the color and stability of the pigment. The primary structural feature responsible for metal chelation in cyanidin is the presence of a catechol group (two adjacent hydroxyl groups) on the B-ring at the 3' and 4' positions. nih.govacs.orgencyclopedia.pub

Research has shown that anthocyanins with at least two free hydroxyl groups on the B-ring can chelate a variety of multivalent metal ions, including Al³⁺, Fe³⁺, Mg²⁺, and Cu²⁺. nih.govresearchgate.net The metal ion competes with protons to bind to the catechol moiety, which triggers the transformation of the anthocyanin from its red flavylium cation form to a more stable, blue quinoidal base anion form. nih.gov These complexes can then stack with other molecules, leading to a significant bathochromic shift and a "bluing" effect. nih.gov

The stability of these metal-anthocyanin complexes is influenced by several factors:

The Metal Ion: Different metal ions exhibit varying affinities for cyanidin. For instance, Fe³⁺ has been shown to cause a larger bathochromic shift than Al³⁺. nih.gov Studies using density functional theory have indicated that Al(III) complexes with cyanidin are more stable than those with Mg(II). researchgate.net

pH: Metal chelation is highly pH-dependent. While it can occur at acidic pH, the formation of vibrant blue hues is often observed at neutral to alkaline pH. nih.gov

Acylation: The presence of acyl groups (organic acid residues attached to the sugar moieties) can enhance the stability of the metal complexes. nih.gov

Table 2: Influence of Metal Ions on Cyanidin Derivative Color at Neutral pH

| Metal Ion | Molar Ratio (Anthocyanin:Metal) | Observed Color |

| Al³⁺ | 1:10 | Blue |

| Fe³⁺ | 1:10 | Greenish-Blue |

Hemisynthesis and Derivatization Approaches for Research Purposes

Hemisynthesis, the process of modifying a naturally occurring compound to create new derivatives, is a valuable tool for studying the structure-activity relationships of cyanidin. nih.gov By selectively modifying the cyanidin molecule, researchers can generate novel compounds with altered properties and investigate the roles of different functional groups.

One approach involves the sulfation of cyanidin and its glycosides. Chemical hemisynthesis using a sulfur trioxide-N-triethylamine complex can produce sulfated derivatives. nih.govnortheastern.edu This is significant as sulfation is a key step in the metabolism of anthocyanins in humans, and having access to these sulfated metabolites as reference compounds is crucial for pharmacokinetic studies. nih.govnortheastern.edu

Another important derivatization is methylation . The methylation of cyanidin-3-O-glucoside has been achieved using dimethyl carbonate (DMC), a "green" chemical, in the presence of a catalyst. nih.gov This method allows for the synthesis of derivatives with varying degrees of methylation, which can be used to study the effects of this modification on the stability and color of the anthocyanin. nih.gov

Acetylation , the addition of an acetyl group, is another derivatization strategy. Site-specific acetylated anthocyanins, such as cyanidin-3-O-(2″-acetyl)-glucoside, have been prepared through total synthesis routes. acs.org Acylation can improve the stability and lipophilicity of cyanidin, which is important for its potential applications. acs.org

These hemisynthetic and derivatization approaches provide researchers with a library of cyanidin derivatives that are essential for understanding their metabolism, bioavailability, and biological activities.

Molecular and Cellular Mechanisms of Cyanidin Action in Vitro and in Silico Studies

Cellular Signaling Pathway Modulation

Cyanidin(1-) exerts its influence on cellular function by interacting with and modulating a variety of signaling pathways that are central to cellular processes such as growth, proliferation, inflammation, and apoptosis. The following sections detail the specific interactions of cyanidin(1-) with these critical pathways.

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. mdpi.comwikipedia.org Activation of AMPK triggers catabolic pathways that generate ATP while simultaneously inhibiting anabolic, energy-consuming processes. mdpi.comwikipedia.org

In vitro studies have demonstrated that cyanidin (B77932) and its glycoside, cyanidin-3-O-β-glucoside (C3G), can activate AMPK. plos.orgnih.gov This activation is significant as it can enhance glucose uptake in muscle cells and plays a role in regulating glucose metabolism. plos.org For instance, C3G has been shown to significantly induce AMPK activation and enhance glucose uptake in L6 myotube cells. plos.org Furthermore, in diet-induced obese mice, C3G increased the mRNA expression of AMPK in both the extensor digitorum longus (EDL) and soleus muscles. plos.org The activation of AMPK by cyanidin-3-glucoside has also been linked to the protection of pancreatic β-cells from glucotoxicity-induced apoptosis. springermedizin.de Moreover, C3G has been shown to exert nephroprotective effects against ischemia-reperfusion-related acute kidney injury by inhibiting ferroptosis through the activation of the AMPK pathway. nih.gov

Table 1: Effect of Cyanidin-3-O-β-glucoside (C3G) on Gene Expression Related to Glucose Metabolism in Skeletal Muscle of Diet-Induced Obese Mice

| Gene | Muscle Type | Effect of C3G | Reference |

| AMPK | Extensor Digitorum Longus (EDL) | Upregulated | plos.org |

| AMPK | Soleus | Upregulated | plos.org |

| PI3K | Extensor Digitorum Longus (EDL) | Upregulated | plos.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. rjptonline.org This pathway involves a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. oup.com

In silico docking studies have suggested that cyanidin may modulate the MAPK pathway by interacting with several of its protein components. rjptonline.org These studies showed favorable binding energies between cyanidin and key proteins in the pathway such as EGF, FGF, PDGF, RTK, RAS, MEK, RAF, ERK, JUN, FOS, and SOS. rjptonline.org In vitro studies have further substantiated the inhibitory effects of cyanidin and its derivatives on the MAPK pathway. For example, cyanidin-3-glucoside (C3G) has been shown to inhibit the phosphorylation of ERK and p38 in pancreatic β-cells exposed to oxidative stress. spandidos-publications.com Similarly, in retinal pigment epithelium cells, C3G suppressed the phosphorylation of JNK and p38 MAPK. researchgate.net In high glucose-treated pancreatic β-cells, C3G dose-dependently inhibited the phosphorylation of ERK, JNK, and p38. spandidos-publications.com Furthermore, cyanidin has been found to inhibit UVB-induced COX-2 expression by directly targeting and suppressing the activities of MKK4, MEK1, and Raf-1, which are upstream kinases in the MAPK pathway. nih.gov

Table 2: In Silico Docking of Cyanidin with MAPK Pathway Proteins

| Protein | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Reference |

| PDGFR | -5.00 | 1 | rjptonline.org |

| EGF | Favorable | 1-3 | rjptonline.org |

| FGF | Favorable | 1-3 | rjptonline.org |

| RTK | Favorable | 1-3 | rjptonline.org |

| RAS | Favorable | 1-3 | rjptonline.org |

| MEK | Favorable | 1-3 | rjptonline.org |

| RAF | Favorable | 1-3 | rjptonline.org |

| ERK | Favorable | 1-3 | rjptonline.org |

| JUN | Favorable | 1-3 | rjptonline.org |

| FOS | Favorable | 1-3 | rjptonline.org |

| SOS | Favorable | 1-3 | rjptonline.org |

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

Nuclear Factor Kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a pivotal role in regulating the immune response to infection and in processes of cellular stress, survival, and proliferation. wikipedia.org The dysregulation of the NF-κB pathway is associated with inflammatory diseases and cancer. wikipedia.orgfrontiersin.org

Cyanidin has been shown to modulate the NF-κB signaling pathway. nih.govresearchgate.net In colorectal cancer cells, cyanidin chloride suppressed NF-κB signaling, which was associated with the induction of apoptosis. mdpi.comnih.gov This suppression was linked to the inhibition of IKKβ kinase activity and the reduced expression of NF-κB target genes such as TNF-α, IL-6, and IL-8. mdpi.com The inhibitory effect of cyanidin on the NF-κB pathway has also been observed in other cell types and conditions, contributing to its anti-inflammatory properties. nih.govresearchgate.net For instance, in LNCaP human prostate cancer cells, the reduction of COX-2 mRNA by cyanidin is thought to be mediated through the actions of NF-κB. nih.gov Furthermore, cyanidin-3-glucoside has been shown to markedly inhibit the nuclear translocation of NF-κB in high glucose-treated pancreatic β-cells. spandidos-publications.com

Cyclooxygenase-2 (COX-2) Gene Regulation

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various types of cancer. researchgate.net It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net

In vitro studies have demonstrated that cyanidin can regulate the expression of the COX-2 gene. In lipopolysaccharide (LPS)-activated murine macrophage RAW264 cells, cyanidin was one of the anthocyanidins that inhibited LPS-induced COX-2 expression. nih.gov The structure-activity relationship suggests that the ortho-dihydroxyphenyl structure on the B-ring of cyanidin is important for this inhibitory action. nih.gov In LNCaP human prostate cancer cells, cyanidin reduced the levels of COX-2 protein in a dose- and time-dependent manner. nih.gov This reduction in COX-2 expression is believed to be mediated through the modulation of transcription factors such as NF-κB and PPARγ. nih.gov Additionally, cyanidin has been found to inhibit UVB-induced COX-2 expression in epidermal skin cells. nih.gov

Activator Protein 1 (AP-1) Factor Targeting

Activator protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. frontiersin.orgnih.gov It plays a crucial role in cellular processes such as proliferation, transformation, and apoptosis. oup.com

Research has shown that cyanidin can target and inhibit the activity of AP-1. In mouse JB6 cells, cyanidin was among the anthocyanidins that significantly inhibited TPA-induced cell transformation and AP-1 activity. oup.com The mechanism of this inhibition involves the blocking of the MAPK pathway, specifically the phosphorylation of ERK and JNK. oup.com Anthocyanins like cyanidin 3-glucoside have also been shown to exert an inhibitory effect on the DNA-binding activity and nuclear translocation of AP-1 proteins. aacrjournals.org This inhibition of AP-1 activity contributes to the anti-tumorigenic properties of cyanidin.

STAT1 Activation Modulation

Signal Transducer and Activator of Transcription 1 (STAT1) is a member of the STAT protein family of transcription factors. Upon activation by cytokines and growth factors, STAT1 translocates to the nucleus and mediates the expression of genes involved in inflammation, immunity, and cell proliferation. jst.go.jp

Studies have indicated that cyanidin and its derivatives can modulate the activation of STAT1. An anthocyanin mixture containing cyanidin was found to inhibit the LPS-induced phosphorylation of STAT1 in RAW264.7 macrophages. jst.go.jp This inhibition of STAT1 activation suggests that cyanidin can attenuate inflammatory responses. jst.go.jp In a mouse model of silica-induced lung inflammation, cyanidin-3-glucoside treatment dose-dependently reduced the phosphorylation of STAT1 in lung tissues. researchgate.net Furthermore, cyanidin has been shown to modulate JAK/STAT-3 signaling, which can indirectly influence STAT1 activity. mdpi.com

PLC-IP3 Pathway and Intracellular Ca2+ Signaling

Cyanidin has been shown to influence intracellular signaling pathways, including the Phospholipase C (PLC) and Inositol (B14025) Trisphosphate (IP3) pathway, which plays a crucial role in regulating intracellular calcium (Ca2+) levels.

In a study utilizing 3T3-L1 preadipocytes, cyanidin was observed to inhibit the formation of adipocytes. nih.gov This inhibitory effect was linked to its ability to activate the PLC-IP3 pathway, leading to an increase in intracellular Ca2+ signaling. nih.gov Stimulation of these cells with cyanidin at concentrations between 30-100 μM resulted in a concentration-dependent rise in intracellular Ca2+, with the most significant increase seen at 50 μM. nih.gov The involvement of the PLC-IP3 pathway was confirmed by experiments where the Ca2+ increase induced by cyanidin was nullified by pretreating the cells with a PLC inhibitor (U73122), an IP3 receptor blocker (2-APB), or by depleting the endoplasmic reticulum's Ca2+ stores with thapsigargin. nih.gov These findings strongly suggest that cyanidin's anti-adipogenic effects are mediated through the activation of the PLC-IP3 pathway and the subsequent increase in intracellular Ca2+ signaling. nih.gov

Similarly, a glycosylated form of cyanidin, cyanidin-3-rutinoside (B1257026) (C3R), was found to stimulate insulin (B600854) secretion in rat pancreatic β-cells by activating both L-type voltage-dependent Ca2+ channels (VDCCs) and the PLC-IP3 pathway. nih.gov Pretreatment with inhibitors of PLC (U73122) and the IP3 receptor (2-APB) blocked the intracellular Ca2+ signals initiated by C3R, confirming the pathway's involvement. nih.govresearchgate.net Interestingly, even after the depletion of endoplasmic reticulum Ca2+ stores, C3R could still increase intracellular Ca2+ and insulin secretion, an effect that was eliminated in the absence of extracellular Ca2+. nih.gov This indicates that C3R stimulates insulin secretion by encouraging Ca2+ influx through VDCCs and by activating the PLC-IP3 pathway. nih.gov

Table 1: Effect of Cyanidin and its Glycoside on PLC-IP3 Pathway and Intracellular Ca2+

| Compound | Cell Line | Concentration | Effect | Reference |

| Cyanidin | 3T3-L1 preadipocytes | 30-100 μM | Increased intracellular Ca2+ in a concentration-dependent manner, activating the PLC-IP3 pathway. | nih.gov |

| Cyanidin-3-rutinoside (C3R) | Rat INS-1 pancreatic β-cells | 60, 100, 300 µM | Significantly increased insulin secretion via intracellular Ca2+ signaling, activating the PLC-IP3 pathway. | nih.gov |

Adiponectin Receptor Signaling Pathway Activation

Cyanidin-3-O-glucoside (C3G), a common derivative of cyanidin, has been found to activate the adiponectin receptor signaling pathway. This activation is a key mechanism behind some of its metabolic effects. nih.gov

A study demonstrated that C3G activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy. nih.govresearchgate.net However, this activation is not due to a direct interaction between C3G and AMPK. nih.govresearchgate.net Instead, C3G activates AMPK indirectly by stimulating the adiponectin receptor signaling pathway. nih.govresearchgate.net This was confirmed through experiments where the knockdown of the adiponectin receptor gene prevented C3G from activating AMPK. nih.govresearchgate.net Furthermore, C3G was shown to increase cellular AMP levels in cultured hepatocytes, and oral administration to mice led to higher plasma adiponectin concentrations, both of which contribute to AMPK activation. nih.govresearchgate.net

In silico studies have also explored the interaction between C3G and adiponectin receptor 1 (AdipoR1). Molecular docking simulations predicted strong binding affinities between C3G and AdipoR1, suggesting a direct interaction that could initiate the signaling cascade. indexcopernicus.com

Advanced Glycation End Products (AGEs)-Receptor (RAGE) Signaling Pathway Inhibition

In silico studies suggest that cyanidin-3-O-glucoside (C3G) has the potential to inhibit the signaling pathway of the receptor for advanced glycation end products (AGEs-RAGE). nih.govnih.gov The binding of AGEs to RAGE is implicated in the pathogenesis of various chronic diseases. researchgate.net

Molecular docking analyses have shown that C3G can bind to the ligand-binding domain of RAGE. researchgate.net The binding energies calculated for the interaction between various AGEs (argpyrimidine, pentosidine, pyrralline, and imidazole) and RAGE were -247 kcal/mol, -350.4 kcal/mol, -591.1 kcal/mol, and -100.4 kcal/mol, respectively. researchgate.net The presence of C3G was found to inhibit the interaction between imidazole (B134444) and RAGE. nih.govresearchgate.net Furthermore, the formation of an AGEs-C3G-RAGE complex indicated that C3G could bind to RAGE at the same site as certain AGEs, potentially acting as a competitive inhibitor. nih.govresearchgate.net These computational findings suggest that C3G could interfere with the AGEs-RAGE signaling pathway, thereby mitigating pro-inflammatory and oxidative damage. nih.govresearchgate.net

Table 2: In Silico Binding Energies of AGEs and Cyanidin-3-O-glucoside with RAGE

| Molecule | Binding Energy (kcal/mol) with RAGE | Reference |

| Argypyrimidine | -247 | researchgate.net |

| Pentosidine | -350.4 | researchgate.net |

| Pyrralline | -591.1 | researchgate.net |

| Imidazole | -100.4 | researchgate.net |

| Imidazole-RAGE-Cyanidin-3-O-glucoside complex | -299 | nih.govresearchgate.net |

| Argypirimidine-Cyanidin-3-O-glucoside-RAGE complex | -411.8 | nih.govresearchgate.net |

| Pyrralline-Cyanidin-3-O-glucoside-RAGE complex | -1305 | nih.govresearchgate.net |

Interaction with Specific Biomolecules

Covalent and Noncovalent Interactions with Proteins

Cyanidin and its derivatives can interact with proteins through both covalent and noncovalent mechanisms. nih.govresearcher.lifeacs.org While noncovalent interactions have traditionally been considered the primary mode of action for anthocyanins, the reactive nature of the benzopyrylium skeleton in cyanidin allows it to form covalent bonds with electron-rich groups on proteins. nih.govresearcher.life

A study investigating the interactions between cyanidin-3-O-glucoside (C3G) and milk proteins (α-casein and β-lactoglobulin) revealed both types of interactions. researchgate.netnih.govrsc.org Noncovalent interactions were characterized by a static fluorescence quenching process. researchgate.netnih.gov In contrast, covalent complexes showed decreased fluorescence intensity and a redshift in the maximum emission wavelength, indicating structural changes in the proteins. researchgate.netnih.govrsc.org These structural modifications, induced by both covalent and non-covalent binding of C3G, led to the unfolding of the proteins. researchgate.netnih.gov Interestingly, the covalent complexes, but not the non-covalent ones, exhibited reduced protein digestibility in a simulated gastrointestinal model, which was attributed to the structural changes making enzyme cleavage sites less accessible. researchgate.netnih.govrsc.org

Identification of Target Proteins (e.g., insulin-degrading enzyme, metal cation symporter ZIP14, spermatid perinuclear RNA-binding protein, Cystatin-B)

Activity-based protein profiling has been employed to identify specific protein targets of cyanidin-3-O-glucoside (C3G). By using both covalent and noncovalent probes, researchers have been able to distinguish between different modes of interaction within a cellular context. nih.govacs.org

In HepG2 and HeLa cells, Western blot analysis confirmed the covalent binding of C3G to four specific proteins:

Insulin-degrading enzyme: An enzyme involved in the catabolism of insulin and other peptides. nih.govresearcher.lifeacs.org

Metal cation symporter ZIP14: A protein responsible for transporting metal ions across cell membranes. nih.govresearcher.lifeacs.org

Spermatid perinuclear RNA-binding protein: A protein involved in RNA binding and processing. nih.govresearcher.lifeacs.org

Cystatin-B: An inhibitor of cysteine proteases. nih.govresearcher.lifeacs.org

Pathway analysis of these covalent targets revealed their concentration in metabolic pathways and several ribonucleoprotein complexes. nih.govacs.org

Interactions with Amino Acids

Cyanidin and its glycosides can interact with amino acids, which can influence their stability and bioavailability. These interactions are primarily non-covalent, involving forces such as hydrogen bonding and van der Waals forces. mdpi.com

A study on the interaction between cyanidin-3-O-glucoside (C3G) and L-proline demonstrated that these two molecules interact through hydrogen bonds and van der Waals forces. mdpi.com This interaction was shown to improve the stability of C3G. mdpi.com Molecular docking analysis revealed that the carboxyl group of L-proline could form hydrogen bonds with C3G. mdpi.com

Another study investigated the protective effects of five different amino acids on chokeberry cyanidin and its glycosides. researchgate.net Tryptophan was found to be the most effective at inhibiting their degradation. researchgate.net Fluorescence spectrum analysis indicated that tryptophan could form noncovalent complexes with cyanidin-3-O-galactoside and cyanidin through hydrophobic forces, electrostatic forces, and hydrogen bonds. researchgate.net Molecular docking results further suggested that the indole (B1671886) structure of tryptophan could establish hydrophobic interactions and hydrogen bonds with cyanidin and its glycoside, providing greater protection. researchgate.net Quantum-chemical interaction studies also highlight the stability of cyanidin relative to amino acids, suggesting its potential for longer presence within biological systems. wisdomlib.org

Influence on Gene Expression

In vitro and in silico studies have revealed that cyanidin and its glycosides can modulate the expression of various genes involved in key cellular processes, including metabolism, cell cycle regulation, and senescence.

Regulation of Gluconeogenic Genes

Cyanidin-3-O-glucoside (C3G) has been shown to suppress hepatic gluconeogenesis by reducing the expression of critical gluconeogenic genes. nih.govresearchgate.net This effect is mediated through the activation of adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.govresearchgate.net Activated AMPK, in turn, leads to the phosphorylation and inactivation of the coactivators CRTC2 and HDAC5. nih.govresearchgate.net This inactivation prevents them from promoting the transcription of genes essential for glucose production in the liver. Research in HepG2 cells has demonstrated that C3G treatment reduces the mRNA expression of gluconeogenic genes. researchgate.net Interestingly, C3G does not appear to directly interact with AMPK. nih.govresearchgate.net Instead, it is proposed to activate AMPK indirectly by increasing cellular AMP levels and elevating plasma adiponectin concentrations, which subsequently activates the adiponectin receptor signaling pathway. nih.govresearchgate.net

Upregulation of Krüppel-like factor 4 (KLF4) and Downregulation of FBXO32

Cyanidin-3-O-glucoside (C3G) has been found to influence the expression of Krüppel-like factor 4 (KLF4), a transcription factor with diverse roles in cell growth, differentiation, and apoptosis. nih.govfoodandnutritionresearch.net In breast cancer cell lines MDA-MB-231 and MDA-MB-468, treatment with C3G led to an upregulation of KLF4 at the protein level. nih.govfoodandnutritionresearch.net This increase in KLF4 protein was not due to an increase in its gene transcription. nih.gov Further investigation revealed that C3G indirectly upregulates KLF4 by downregulating FBXO32, which is an E3 ligase responsible for targeting KLF4 for proteasomal degradation. nih.govfoodandnutritionresearch.netnih.gov By reducing the levels of FBXO32, C3G effectively stabilizes the KLF4 protein. nih.govfoodandnutritionresearch.net The significance of this pathway was highlighted by experiments where KLF4 was knocked down; in these cells, C3G no longer exhibited its inhibitory effects on cell migration and invasion, indicating that its action is mediated through KLF4. nih.govfoodandnutritionresearch.net

Modulation of Senescence Markers (e.g., P16, P21, P53)

Cyanidin and its derivatives have been observed to modulate the expression of key markers associated with cellular senescence, a state of irreversible cell cycle arrest. nih.govaging-us.comembopress.orgbiorxiv.org In studies involving hepatocarcinoma cells under oxidative stress, cyanidin-3-O-glucoside (C3G) was found to induce cellular senescence. nih.gov This was accompanied by an increase in the expression levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitors p16 and p21. nih.gov These proteins are well-established markers of senescence, playing crucial roles in halting the cell cycle. aging-us.comembopress.orgcellsignal.com Specifically, p53 can activate the transcription of p21, which then inhibits cyclin-dependent kinases to arrest the cell cycle. biorxiv.org Similarly, p16 also acts as a cyclin-dependent kinase inhibitor. biorxiv.org The upregulation of these markers by C3G suggests a mechanism by which it can exert anti-cancer effects by pushing cancer cells into a non-proliferative senescent state. nih.gov

Cellular Processes in Research Models (Mechanistic Focus)

Cyanidin has been shown to influence fundamental cellular processes, including programmed cell death (apoptosis) and the transformation of normal cells into cancerous ones. These effects are underpinned by specific molecular mechanisms that have been elucidated in various cancer cell line models.

Induction of Apoptosis in Cancer Cell Lines

Cyanidin and its glycosides have demonstrated the ability to induce apoptosis in a variety of cancer cell lines through multiple mechanisms. In human gastric cancer MKN-45 cells, cyanidin-3-O-glucoside (C3G) was shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels. mdpi.com This increase in ROS can, in turn, activate signaling pathways like MAPK, STAT3, and NF-κB, leading to programmed cell death. mdpi.com Furthermore, C3G was observed to reduce the mitochondrial membrane potential and arrest the cell cycle in the G2/M phase via the AKT signaling pathway in these cells. mdpi.com

In MCF-7 breast cancer cells, C3G treatment led to an increase in the expression of pro-apoptotic genes such as Bax, p53, and Caspase-3, while decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov Similarly, in human non-small cell lung cancer SPCA-1 cells, cyanidin treatment increased the levels of Bax, p53, and Caspase-3, and decreased Bcl-2 levels, thereby promoting apoptosis. bibliotekanauki.pl In colorectal cancer cells (HCT116, HT29, and SW620), cyanidin chloride induced apoptosis by suppressing the NF-κB signaling pathway and activating the Nrf2 pathway. nih.gov Studies on prostate cancer cell lines (DU145 and LNCaP) also revealed that C3G induces apoptosis through the activation of caspase-3 and an increase in p21 protein expression. spandidos-publications.com

| Cell Line | Compound | Key Apoptotic Mechanisms |

| MKN-45 (Gastric Cancer) | Cyanidin-3-O-glucoside | Increased ROS, activation of MAPK, STAT3, NF-κB, reduced mitochondrial membrane potential, G2/M cell cycle arrest via AKT pathway mdpi.com |

| MCF-7 (Breast Cancer) | Cyanidin-3-O-glucoside | Increased Bax, p53, Caspase-3; Decreased Bcl-2 nih.gov |

| SPCA-1 (Lung Cancer) | Cyanidin | Increased Bax, p53, Caspase-3; Decreased Bcl-2 bibliotekanauki.pl |

| HCT116, HT29, SW620 (Colorectal Cancer) | Cyanidin chloride | Suppression of NF-κB, Activation of Nrf2 nih.gov |

| DU145, LNCaP (Prostate Cancer) | Cyanidin-3-O-glucopyranoside | Activation of caspase-3, Increased p21 expression spandidos-publications.com |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Cyanidin-3-o-glucoside | Direct binding to ERα36, inhibition of EGFR/AKT signaling oncotarget.com |

Inhibition of Cell Transformation

Cyanidin has been shown to inhibit the neoplastic transformation of cells, a key process in the development of cancer. In mouse epidermal JB6 cells, cyanidin was found to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell transformation. nih.gov The underlying mechanism involves the targeting of the mitogen-activated protein kinase (MAPK) pathway and the activator protein 1 (AP-1) transcription factor. nih.gov By blocking these signaling pathways, cyanidin can prevent the cellular changes that lead to a cancerous state. nih.gov Furthermore, studies on PC3 prostate cancer cells have shown that rice bran-derived cyanidin 3-glucoside can inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. acbjournal.org This inhibition was associated with a reduction in the expression of β-catenin and phosphorylated focal adhesion kinase (p-FAK). acbjournal.org

Induction of Cellular Senescence in Oxidative Stress Models

Cyanidin has been shown to play a role in modulating cellular senescence, particularly in models of stress-induced premature senescence (SIPS). researchgate.netjst.go.jp Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oxidative stress. mdpi.comrsc.org In in vitro studies using human diploid fibroblasts (WI-38), treatment with hydrogen peroxide (H₂O₂) induced hallmarks of senescence, including decreased cell viability, increased lipid peroxidation, and a shortened cellular lifespan. researchgate.netjst.go.jp

However, the addition of cyanidin was found to counteract these effects by enhancing cell viability and inhibiting lipid peroxidation, thereby extending the lifespan of the cells. researchgate.netjst.go.jp Further investigation into the molecular mechanisms revealed that cyanidin treatment led to a significant decrease in the mRNA and protein expression of pro-inflammatory and senescence-associated molecules, including nuclear factor-kappaB (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). researchgate.netjst.go.jp These findings suggest that cyanidin may postpone the aging process by mitigating oxidative stress. researchgate.net

In hepatocarcinoma (HepG2) cells subjected to oxidative stress, cyanidin-3-O-glucoside (C3G) demonstrated potent antioxidant activity and induced cellular senescence and apoptosis. nih.gov C3G treatment increased the expression of senescence-associated β-galactosidase, a key marker of senescent cells. nih.gov It also upregulated the expression of crucial cell cycle regulators and tumor suppressors p16, p21, and p53, which are pivotal in the induction and maintenance of the senescent state. nih.govmdpi.com

Table 1: Effects of Cyanidin on Cellular Senescence in Oxidative Stress Models

| Cell Line | Stressor | Key Findings | Reference |

|---|---|---|---|

| WI-38 Human Diploid Fibroblasts | H₂O₂ | Increased cell viability, inhibited lipid peroxidation, decreased NF-κB, COX-2, and iNOS expression. researchgate.netjst.go.jp | researchgate.netjst.go.jp |

Inhibition of Epithelial-to-Mesenchymal Transition (EMT) in Research Models

The epithelial-to-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. bio-rad-antibodies.complos.org This transition is a critical step in cancer metastasis. plos.orgnih.gov

In vitro studies have demonstrated that cyanidin and its glycosides can inhibit EMT in various cancer cell lines. Specifically, cyanidin-3-O-glucoside (C3G) has been shown to inhibit EMT in breast cancer cells. nih.gov Treatment with C3G led to a partial recovery of the epithelial marker E-cadherin and a decrease in the expression of mesenchymal markers N-cadherin and vimentin. nih.gov This effect was mediated by the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor known to regulate EMT. nih.gov Further investigation revealed that C3G indirectly upregulates KLF4 by downregulating FBXO32, an E3 ligase that targets KLF4 for degradation. nih.gov In triple-negative breast cancer cells, C3G was found to induce mesenchymal-to-epithelial transition (MET), the reverse of EMT, by activating Sirt1 expression and attenuating NF-κB. nih.gov

Suppression of Cell Migration and Invasion in Research Models

Consist with its ability to inhibit EMT, cyanidin and its derivatives have been shown to suppress the migration and invasion of cancer cells in various in vitro models. amegroups.orgresearchgate.net

In human lung carcinoma (A549) cells, cyanidin-3-rutinoside and cyanidin-3-glucoside demonstrated a dose-dependent inhibition of migration and invasion without causing cytotoxicity. researchgate.net This effect was associated with a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-plasminogen activator (u-PA), and an increase in the expression of their inhibitors, TIMP-2 and PAI, respectively. researchgate.net Furthermore, these anthocyanins inhibited the activation of c-Jun and NF-κB, key transcription factors involved in cell migration and invasion. researchgate.net

Similarly, in breast cancer cell lines (MDA-MB-231 and MDA-MB-468), cyanidin-3-O-glucoside significantly inhibited both cell migration and invasion. nih.govresearchgate.net This inhibition was not due to decreased cell proliferation. nih.gov In trastuzumab-resistant breast cancer cells, cyanidin-3-glucoside and peonidin-3-glucoside (B1200960) were also effective in suppressing migration and invasion. spandidos-publications.com

Modulation of Intestinal Integrity in Cell Models

The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis. nih.gov In vitro models using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of the intestinal epithelium, have been instrumental in studying the effects of various compounds on intestinal barrier function. mdpi.com

Studies have shown that pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) can disrupt the integrity of the Caco-2 cell monolayer. researchgate.net However, pretreatment with cyanidin-3-O-glucoside (C3G) has been shown to protect against this disruption. nih.gov C3G helps to maintain the intestinal barrier by inhibiting the inflammatory response in intestinal epithelial cells. nih.gov In a co-culture model of intestinal inflammation involving Caco-2 and RAW 264.7 macrophage-like cells, nanoliposomes containing C3G were shown to enhance its protective effects. frontiersin.org

Anti-inflammatory Effects in Cellular Models (e.g., reduction of NO, PGE2, IL-8 production)

Cyanidin and its glycosides exhibit potent anti-inflammatory properties in various cellular models. These effects are often mediated through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

In human intestinal (HT-29) cells stimulated with cytokines, cyanidin-3-glucoside (C3G) was found to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-8 (IL-8). nih.govresearchgate.net This was accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively. nih.govresearchgate.net Interestingly, C3G did not affect the activation of NF-κB but instead inhibited the activation of STAT1. nih.gov

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, C3G and its metabolites, cyanidin and protocatechuic acid, suppressed the production of TNF-α, IL-1β, NO, and PGE2. caldic.com These effects were linked to the inhibition of NF-κB and mitogen-activated protein kinase (MAPK) activation. caldic.com In a co-culture model of Caco-2 and RAW 264.7 cells, C3G nanoliposomes significantly decreased the expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-8. frontiersin.org

Table 2: Anti-inflammatory Effects of Cyanidin in Cellular Models

| Cell Line/Model | Stimulant | Key Findings | Reference |

|---|---|---|---|

| HT-29 Human Intestinal Cells | Cytokines | Reduced NO, PGE₂, IL-8, iNOS, and COX-2 expression. nih.govresearchgate.net | nih.govresearchgate.net |

| RAW 264.7 Macrophage Cells | LPS | Suppressed TNF-α, IL-1β, NO, and PGE₂ production. caldic.com | caldic.com |

| Caco-2/RAW 264.7 Co-culture | LPS | Decreased TNF-α, IL-1β, IL-6, and IL-8 expression. frontiersin.org | frontiersin.org |

Antioxidant Mechanisms in Cellular Models (e.g., ROS reduction, radical scavenging)

Cyanidin and its derivatives are well-known for their potent antioxidant activities, which have been demonstrated in numerous cellular models. umed.pliss.it These compounds can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant defense systems of cells. mdpi.comnih.gov

In hepatocarcinoma (HepG2) cells exposed to oxidative stress, cyanidin-3-O-glucoside (C3G) significantly reduced intracellular ROS levels. nih.govmdpi.com This was attributed to both direct ROS scavenging and the induction of antioxidant gene expression, such as superoxide (B77818) dismutase (Sod1) and catalase (Cat). mdpi.com Similarly, in HT22 hippocampal neuronal cells, C3G protected against glutamate-induced oxidative stress by inhibiting intracellular ROS generation and enhancing the Nrf2 antioxidant response element pathway. nih.gov

The direct radical scavenging activity of cyanidin has been confirmed in various assays, including the DPPH assay. nih.gov Furthermore, cyanidin has been shown to be a stronger superoxide radical scavenger than other polyphenols found in plums. iss.it In human retinal endothelial cells, C3G demonstrated protective effects against high glucose-induced oxidative damage. imrpress.com

Effects on Intracellular Calcium Signaling and Insulin Secretion in Pancreatic β-cells

Cyanidin has been shown to stimulate insulin secretion from pancreatic β-cells, and this effect is closely linked to its ability to modulate intracellular calcium (Ca²⁺) signaling. nih.govnih.gov